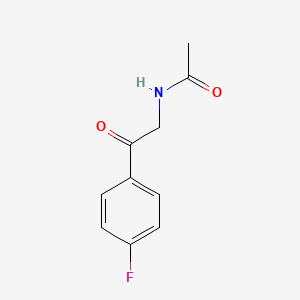

N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide

Description

Contextualization within Modern Chemical Synthesis and Medicinal Chemistry

In the realm of modern chemical synthesis, the development of efficient and versatile methods for constructing molecules like N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide is a significant goal. The synthesis of N-aryl acetamides and related structures can be achieved through various means, including microwave-assisted condensation reactions, which offer a rapid and efficient alternative to conventional heating methods. For instance, the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide (B32628) derivatives has been successfully achieved through the microwave-promoted condensation of N-acylisatins with aniline (B41778) derivatives. This highlights the ongoing efforts to develop greener and more efficient synthetic protocols.

From a medicinal chemistry perspective, the structure of this compound is intriguing. It belongs to the broader class of phenacylacetamide derivatives, which have been investigated for a range of biological activities. The core structure serves as a versatile scaffold that can be chemically modified to explore structure-activity relationships, a fundamental practice in drug discovery.

Significance of Fluorinated Organic Compounds in Drug Discovery and Development (General Principles)

The introduction of fluorine into organic molecules is a widely employed strategy in drug design, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a drug candidate.

Key effects of fluorination in drug discovery include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body, leading to improved pharmacokinetic profiles.

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug.

The strategic placement of fluorine, as seen in the 4-fluorophenyl group of this compound, is a deliberate design element aimed at leveraging these beneficial effects.

Overview of Acetamide Scaffold in Bioactive Molecules

The acetamide group is a common structural motif found in a vast array of biologically active molecules and pharmaceuticals. This functional group, characterized by an amide linkage to an acetyl group, can serve several roles within a drug molecule. It can act as a key pharmacophore, directly interacting with a biological target, or it can function as a linker, connecting different parts of a molecule.

The versatility of the acetamide scaffold is demonstrated by its presence in drugs with diverse therapeutic applications, including analgesics, anti-inflammatory agents, and anticancer drugs. For example, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. In one study, certain nitro-substituted derivatives of this scaffold demonstrated notable activity against prostate and breast cancer cells, highlighting the potential of the fluorinated phenylacetamide core in oncology research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-7(13)12-6-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBGNVNZXULGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 4 Fluorophenyl 2 Oxoethyl Acetamide and Its Derivatives

Established Synthetic Pathways for N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide

The synthesis of this compound is typically achieved through multi-step organic synthesis, which allows for the careful construction of the molecule from simpler, commercially available starting materials.

Multi-step Organic Synthesis Approaches

A common and logical synthetic route to this compound involves a two-step process starting from 4'-fluoroacetophenone (B120862).

Step 1: α-Bromination of 4'-fluoroacetophenone

The initial step is the selective bromination at the α-carbon of 4'-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone. This reaction introduces a good leaving group (bromide) adjacent to the carbonyl group, setting the stage for the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Acetamide (B32628)

The second step involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with acetamide. In this nucleophilic substitution reaction, the nitrogen atom of acetamide attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the desired this compound.

An alternative approach could involve the initial synthesis of 2-amino-1-(4-fluorophenyl)ethanone (B1270984), followed by N-acetylation.

Alternative Step 1: Synthesis of 2-Amino-1-(4-fluorophenyl)ethanone

2-Amino-1-(4-fluorophenyl)ethanone can be synthesized from 4-fluoroacetophenone through various methods, including the Delepine reaction or by reaction with ammonia (B1221849). mdpi.com

Alternative Step 2: N-Acetylation

The resulting 2-amino-1-(4-fluorophenyl)ethanone can then be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield the final product.

Key Reagents and Reaction Conditions in Synthesis

The success of the synthetic pathways described above is highly dependent on the choice of reagents and the precise control of reaction conditions.

For the α-bromination of 4'-fluoroacetophenone, several brominating agents can be employed. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, often in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions. asianpubs.org Alternatively, molecular bromine (Br₂) can be used, sometimes with a Lewis acid catalyst. The reaction is typically carried out in a suitable organic solvent like carbon tetrachloride or dichloromethane.

In the nucleophilic substitution step , the reaction between 2-bromo-1-(4-fluorophenyl)ethanone and acetamide is often facilitated by a base to deprotonate the acetamide, increasing its nucleophilicity. Common bases include potassium carbonate or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently used to dissolve the reactants and facilitate the reaction.

For the N-acetylation of 2-amino-1-(4-fluorophenyl)ethanone, acetyl chloride or acetic anhydride are the standard acetylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid or acetic acid byproduct. Dichloromethane is a common solvent for this transformation.

Table 1: Key Reagents and Reaction Conditions

| Transformation | Key Reagents | Typical Solvents | Reaction Conditions |

|---|---|---|---|

| α-Bromination | N-Bromosuccinimide (NBS), Bromine (Br₂) | Carbon tetrachloride, Dichloromethane | Radical initiator (e.g., AIBN), UV light, or Lewis acid catalyst |

| Nucleophilic Substitution | Acetamide, Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile | Elevated temperature |

| N-Acetylation | Acetyl chloride, Acetic anhydride, Base (e.g., Triethylamine, Pyridine) | Dichloromethane, Chloroform | 0 °C to room temperature |

Catalytic Systems in this compound Synthesis

While the direct synthesis of this compound via catalytic methods is not extensively documented, related transformations suggest the applicability of certain catalytic systems.

Copper-catalyzed reactions are widely used for the synthesis of α-ketoamides. asianpubs.orgnih.gov For instance, copper catalysts can facilitate the oxidative coupling of various substrates with amines to form α-ketoamides. While a direct application to the target molecule's synthesis from readily available precursors is not explicitly detailed, this methodology presents a potential avenue for future synthetic explorations.

Palladium-catalyzed cross-coupling reactions are another powerful tool in the synthesis of complex amides. For example, Pd(0) catalysts have been used in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. uni.lu Although this is a different class of acetamides, it highlights the potential of palladium catalysis in forming C-N bonds, which could be adapted for the synthesis of the target compound.

Boron-mediated amidation reactions have also emerged as a valuable method for the formation of amide bonds directly from carboxylic acids and amines, often under milder conditions than traditional methods. nih.govresearchgate.net

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers two primary sites for functional group interconversions and derivatization: the oxoethyl moiety and the acetamide linkage.

Reactions of the Oxoethyl Moiety

The ketone functional group within the oxoethyl moiety is a versatile handle for a variety of chemical transformations.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using a range of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) would be suitable to avoid the reduction of the amide functionality. This transformation would yield N-(2-(4-fluorophenyl)-2-hydroxyethyl)acetamide.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds could be used to introduce new carbon-carbon bonds, leading to tertiary alcohol derivatives.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, using a phosphorus ylide. This would allow for the introduction of a carbon-carbon double bond at the former carbonyl position.

Transformations Involving the Acetamide Linkage

The acetamide linkage also presents opportunities for chemical modification.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-amino-1-(4-fluorophenyl)ethanone and acetic acid. This reaction is essentially the reverse of the N-acetylation step in one of the synthetic routes. Strong acidic conditions (e.g., concentrated HCl) or strong basic conditions (e.g., concentrated NaOH) with heating are typically required for amide hydrolysis.

Transamidation: It is also possible to exchange the acetyl group for a different acyl group or to replace the entire acetamide with a different amine. Transamidation reactions can be catalyzed by acids, bases, or transition metals. For instance, reacting this compound with a different amine in the presence of a suitable catalyst could lead to the formation of a new amide derivative.

Table 2: Potential Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Oxoethyl (Ketone) | Reduction | NaBH₄, Methanol | Secondary Alcohol |

| Oxoethyl (Ketone) | Nucleophilic Addition | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Oxoethyl (Ketone) | Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Acetamide | Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH), Heat | Amine and Carboxylic Acid |

| Acetamide | Transamidation | Different Amine, Catalyst | New Amide |

Modifications of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety of this compound serves as a versatile scaffold for a variety of chemical modifications. These transformations are crucial for the development of new derivatives with potentially enhanced properties. Key methodologies to alter this aromatic ring include nucleophilic aromatic substitution, electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on the electron-rich 4-fluorophenyl ring typically requires activation, for instance, by the introduction of strong electron-withdrawing groups. However, for compounds like this compound, the fluorine atom can be displaced by strong nucleophiles under specific conditions. For example, reaction with sodium methoxide (B1231860) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures can yield the corresponding 4-methoxy derivative. Similarly, other nucleophiles like amines and thiols can be employed to introduce a range of functionalities.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can also be performed on the 4-fluorophenyl ring. These reactions are directed by the fluorine atom and the acetylaminoethyl group. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of isomers, with the nitro group predominantly substituting at the ortho position to the fluorine atom due to the activating effect of the para-disposed substituent.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool for the modification of the 4-fluorophenyl group. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds. For a Suzuki coupling, the 4-fluorophenyl group would first need to be converted to a more reactive species, such as a boronic acid or ester. This can be achieved through a multi-step sequence involving, for example, lithiation followed by reaction with a trialkyl borate. The resulting boronic acid derivative can then be coupled with a variety of aryl or vinyl halides in the presence of a palladium catalyst and a base to generate a diverse array of biaryl and styrenyl derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Potential Yield (%) |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide, DMF, heat | 4-methoxyphenyl derivative | 60-80 |

| Nucleophilic Aromatic Substitution (SNAr) | Secondary amine (e.g., morpholine), DMSO, heat | 4-aminophenyl derivative | 55-75 |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄, 0 °C to rt | 3-nitro-4-fluorophenyl derivative | 40-60 |

| Suzuki Cross-Coupling (multi-step) | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₃O⁺; 4. Aryl-Br, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | 4-arylphenyl derivative | 50-70 (overall) |

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. For the synthesis of this compound and its derivatives, novel approaches focusing on green chemistry principles, such as microwave-assisted and ultrasound-assisted synthesis, are gaining prominence. These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been shown to be a highly effective technique for accelerating a wide range of organic reactions. The synthesis of acetamide derivatives, for instance, can be significantly expedited using microwave irradiation. In a typical procedure, the reaction of 2-amino-1-(4-fluorophenyl)ethan-1-one with an appropriate acylating agent in a suitable solvent can be completed in a matter of minutes under microwave heating, whereas conventional methods might require several hours. jchps.com This rapid heating can also lead to cleaner reactions with fewer side products.

Ultrasound-assisted synthesis is another green chemistry tool that utilizes the energy of acoustic cavitation to promote chemical reactions. The synthesis of α-amino ketones and their derivatives can be facilitated by sonication. rawdatalibrary.netbenthamdirect.comeurekaselect.comresearchgate.net For example, the key intermediate, 2-amino-1-(4-fluorophenyl)ethan-1-one, could potentially be synthesized more efficiently from 2-bromo-1-(4-fluorophenyl)ethan-1-one and an ammonia source under ultrasonic irradiation. This method often allows for reactions to be carried out at lower temperatures and can enhance reaction rates and yields.

The use of greener solvents is another cornerstone of sustainable chemistry. Traditional syntheses of acetamides often employ volatile and hazardous organic solvents. Research is ongoing to replace these with more environmentally benign alternatives such as water, ethanol, or ionic liquids. For instance, the amidation reaction to form the final product could be explored in an aqueous medium or a biodegradable solvent to minimize the environmental footprint of the synthesis.

| Synthetic Approach | Key Features | Advantages | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced byproducts, energy efficiency | Synthesis of N-(2-oxo-2-phenylethyl)acetamide derivatives researchgate.net |

| Ultrasound-Assisted Synthesis | Acoustic cavitation, enhanced mass transfer | Lower reaction temperatures, faster rates, improved yields | Synthesis of α-amino ketone derivatives rawdatalibrary.netbenthamdirect.comeurekaselect.comresearchgate.net |

| Green Solvents | Use of water, ethanol, or biodegradable solvents | Reduced environmental impact, improved safety | Amidation reactions in aqueous media |

Computational Chemistry and Molecular Modeling of N 2 4 Fluorophenyl 2 Oxoethyl Acetamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting how a molecule will interact with its biological environment.

For molecules containing the 2-(4-fluorophenyl)-2-oxoethyl moiety, DFT calculations have been employed to elucidate key electronic properties. A study on a pyridazinone derivative incorporating this group, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, utilized the B3LYP method with a 6-311++G(d,p) basis set to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are critical for chemical reactivity. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) between them is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For the aforementioned pyridazinone derivative, the calculated HOMO-LUMO energy gap was found to be low, indicating a high degree of chemical reactivity and charge transfer potential within the molecule.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors help in predicting the molecule's behavior in biological systems.

| Electrophilicity Index (ω) | Propensity to accept electrons (≈ χ²/2η) | A higher value indicates a stronger electrophile, which can be linked to biological activity. |

This table presents conceptual data based on typical DFT studies of similar compounds. The values are illustrative.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the 2-(4-fluorophenyl)-2-oxoethyl moiety, the oxygen atom of the carbonyl group is expected to be an electronegative region (red), making it a likely site for hydrogen bonding and electrophilic interactions.

Molecular Dynamics Simulations for Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing a detailed view of the conformational space a molecule can explore.

For N-substituted acetamides, conformational isomerism is a key feature, primarily due to the restricted rotation around the amide C-N bond. This leads to the existence of cis and trans rotamers (also referred to as E/Z isomers), which can have different energies and populations in solution. The energy barrier for this rotation is typically high enough to allow for the observation of distinct isomers.

Studies on various N-substituted acetamides have shown that the conformational equilibrium is influenced by several factors:

Steric Hindrance: The size and shape of the substituents on the nitrogen and acetyl groups can favor one conformer over another.

Solvent Effects: The polarity of the solvent can stabilize or destabilize different conformers. For instance, more polar conformers are generally favored in polar solvents.

Intramolecular Interactions: Hydrogen bonding or other non-covalent interactions within the molecule can lock it into a specific conformation.

For N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide, MD simulations would allow for the exploration of the rotational freedom around its single bonds. Key dihedral angles to consider would be:

The angle defining the orientation of the acetamide (B32628) group relative to the oxoethyl chain.

The angle defining the orientation of the 4-fluorophenyl ring relative to the keto group.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Atoms Defining the Angle | Description of Motion |

|---|---|---|

| τ1 | C(O)-CH₂-N-C(O) | Rotation around the ethyl-nitrogen bond. |

| τ2 | CH₂-N-C(O)-CH₃ | Rotation around the amide C-N bond (cis/trans isomerism). |

This table is a hypothetical representation for illustrative purposes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a critical tool for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Derivatives of acetamide and compounds containing a fluorophenyl group have been investigated as potential anticancer agents. ijcce.ac.irnih.gov Therefore, molecular docking studies for this compound would likely focus on cancer-related targets such as kinases, polymerases, or proteins involved in apoptosis regulation.

A molecular docking study was performed on the related pyridazinone derivative, 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one, to evaluate its potential as a protease inhibitor against SARS-CoV-2. The study predicted the binding affinity (docking score) and identified key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of the protease.

For this compound, a typical docking workflow would involve:

Preparation of the 3D structure of the ligand and the target protein (obtained from databases like the Protein Data Bank).

Identification of the binding site on the protein.

Using a docking algorithm (e.g., AutoDock, Glide) to generate and score numerous possible binding poses.

The results are analyzed based on the docking score (an estimation of binding free energy) and the specific interactions formed. For example, the amide group of the ligand is a potential hydrogen bond donor and acceptor, while the fluorophenyl ring can engage in hydrophobic and pi-stacking interactions.

Table 3: Example of Molecular Docking Results for a Hypothetical Target

| Target Protein | Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Tyrosine Kinase (e.g., EGFR) | 1 | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |

| Tyrosine Kinase (e.g., EGFR) | 2 | -8.2 | Cys797, Thr790, Asp855 | Pi-Sulfur, Hydrophobic |

This table is a hypothetical representation for illustrative purposes, based on docking studies of similar compounds against common cancer targets.

These studies can reveal why certain analogs are more active than others and provide a rational basis for designing new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to understand the structural requirements for a desired biological effect.

For a series of this compound analogs, a QSAR study would involve:

Data Set: A collection of analogs with experimentally measured biological activity (e.g., IC₅₀ values against a cancer cell line).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the observed activity.

Validation: Rigorously validating the model to ensure its predictive power.

A QSAR study on a series of 2-(4-fluorophenyl) imidazol-5-ones, which share the fluorophenyl moiety, successfully developed a model to predict their anti-proliferative activity against the MCF-7 breast cancer cell line. researchgate.net The model identified descriptors related to the electronic and steric properties of the molecules as being important for activity.

For this compound, a QSAR model could reveal important design principles. For example, it might show that:

Increasing the hydrophobicity of a particular substituent enhances activity.

The presence of a hydrogen bond donor at a specific position is crucial.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometric | Molecular Surface Area | 3D shape and size. |

| Electronic | Dipole Moment, LogP | Polarity, hydrophobicity, and charge distribution. |

| Quantum Chemical | EHOMO, ELUMO | Electron-donating/accepting ability and reactivity. |

These models provide a framework for the rational design of new analogs. By manipulating the identified descriptors (e.g., by adding specific functional groups), medicinal chemists can synthesize new compounds with a higher probability of possessing the desired biological activity. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar Studies of N 2 4 Fluorophenyl 2 Oxoethyl Acetamide Derivatives

Impact of Substituents on the Fluorophenyl Ring

The 4-fluorophenyl group is a critical pharmacophore, and alterations to this ring significantly influence the biological profile of the derivatives. The position and electronic nature of substituents play a pivotal role in determining the compound's interaction with its target.

Research on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated that the type of substituent on the N-phenyl ring, which can be considered an extension of the core structure, dictates cytotoxic efficacy. nih.govnih.gov For instance, derivatives bearing an electron-withdrawing nitro group (NO₂) exhibited greater cytotoxic effects against cancer cell lines compared to those with an electron-donating methoxy (B1213986) group (OCH₃). nih.govnih.gov Specifically, compounds with a nitro moiety showed higher potency against the PC3 prostate carcinoma cell line. nih.govnih.gov The position of the nitro group was also crucial; a para-nitro substituent resulted in the most active compound against the MCF-7 breast cancer cell line. nih.govnih.gov

In other studies involving related structures, such as inhibitors of the dopamine (B1211576) transporter (DAT), substitutions on the aromatic rings were also found to be influential. While para-position aromatic substitutions on certain bis(4-fluorophenyl) analogues resulted in DAT affinities similar to their unsubstituted counterparts, they often led to reduced selectivity over the serotonin (B10506) transporter (SERT). nih.gov This highlights that even subtle changes to the phenyl ring system can alter the selectivity profile of a compound.

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Influence of Modifications to the Oxoethyl Chain

The oxoethyl linker, which connects the fluorophenyl ring to the acetamide (B32628) nitrogen, is crucial for maintaining the correct spatial orientation and distance between these two key moieties. Modifications to this chain, such as altering its length, rigidity, or the nature of the carbonyl group, can have profound effects on biological activity.

In studies of antisense oligonucleotides, the introduction of a 2'-O-[2-(methylamino)-2-oxoethyl] (2'-O-NMA) modification, which shares the oxoethyl structural element, was shown to increase the affinity for complementary RNA. nih.gov This suggests that the oxoethyl moiety can be a valuable component for enhancing binding interactions. The activity of ASOs modified with 2'-O-NMA in reducing mRNA expression was found to be comparable to the well-established 2'-O-methoxyethyl (2'-O-MOE) modification, indicating its utility in therapeutic applications. nih.gov

In different molecular contexts, such as sesquiterpene lactones, modifications to ester side chains have provided insights into how the length and branching of acyl groups affect potency. Increasing the carbon chain length of an ester group from one to two carbons enhanced the growth inhibitory potency against colorectal cancer cells by up to 30%. mdpi.com However, further increasing the chain length and introducing bulkiness, as with an isovaleryl group, led to a decrease in activity, likely due to steric hindrance. mdpi.com While not direct analogues, these findings underscore the principle that the length and steric bulk of the chain linking key functional groups are critical parameters that must be optimized to achieve maximal biological effect.

Role of Acetamide Moiety Variations

The acetamide group serves as a key hydrogen-bonding domain and a structural anchor. Variations in this moiety, including N-substitution or its replacement with bioisosteres, are a common strategy for modulating a compound's pharmacological properties.

Elucidation of SAR in pyrazolopyrimidine-based ligands for the translocator protein (TSPO) has shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing binding affinity. wustl.edu This demonstrates the acetamide nitrogen is a versatile point for modification, enabling the fine-tuning of properties like lipophilicity and plasma protein binding, which are crucial for drug development. wustl.edu

The acetamide functional group is a recurring motif in many biologically active compounds, including cyclooxygenase-II (COX-II) inhibitors. archivepp.com Its ability to participate in hydrogen bonding interactions is often critical for binding to target enzymes. In a series of 2-(substituted phenoxy) acetamide derivatives, the acetamide core was essential for anticancer, anti-inflammatory, and analgesic activities. researchgate.net The specific substitutions on the phenoxy ring, rather than the core acetamide, were the primary drivers of potency differences, but the acetamide itself was a necessary structural feature for the observed biological effects. researchgate.net

Heterocyclic Ring Incorporations and their Effects on Bioactivity Profiles

The incorporation of heterocyclic rings into the N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide scaffold is a powerful strategy for expanding chemical diversity and accessing novel biological activities. Heterocycles can act as bioisosteric replacements for the phenyl ring, introduce new hydrogen bonding sites, alter solubility and metabolic stability, and provide rigid scaffolds to orient other functional groups.

A prominent example is the integration of the thiazole (B1198619) ring. Thiazole-containing derivatives have shown significant potential as anticancer agents. ijcce.ac.irijcce.ac.ir In one series, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized, where the thiazole ring serves as a central scaffold. ijcce.ac.irijcce.ac.ir The cytotoxic activity of these compounds was highly dependent on the substituents on the terminal phenyl ring, with an ortho-chlorine substitution proving to be the most potent against Hela cells. ijcce.ac.ir In another design, a thiazole ring was linked via a thioether bridge to the acetamide moiety, creating complex structures with potential pharmacological applications. vulcanchem.comevitachem.com

The piperazine ring has also been extensively used. In the design of inhibitors for human Equilibrative Nucleoside Transporters (ENTs), a 4-(2-fluorophenyl)piperazin-1-yl)methyl group was attached to a triazine core. frontiersin.org SAR studies of these analogues revealed that modifications to the fluorophenyl ring and the linker attached to the triazine core modulated both potency and selectivity for ENT subtypes. frontiersin.org Similarly, in the development of probes for the Excitatory Amino Acid Transporter 2 (EAAT2), a 4-phenylpiperazin-1-yl moiety was attached to a 2-oxo-acetamide structure, leading to potent modulators. nih.gov

The fusion or linkage of other heterocyclic systems, such as quinazolines , pyridopyrimidines , and triazoles , has also been explored to generate compounds with a wide range of biological activities, including anticancer and cholinesterase inhibition properties. mdpi.com The presence of a fluorine atom on a phenyl ring attached to these heterocyclic systems is often found to enhance bioavailability and binding interactions. mdpi.comresearchgate.net For instance, microwave-assisted synthesis of fluorinated coumarin-pyrimidine conjugates has yielded potent anticancer agents. mdpi.com

Table 2: Bioactivity of Derivatives with Incorporated Heterocyclic Rings

Mechanistic Investigations of Biological Activities Non Clinical Focus of N 2 4 Fluorophenyl 2 Oxoethyl Acetamide Analogs

Enzyme Inhibition Mechanisms and Target Identification

Investigations into the enzyme inhibition profiles of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide analogs have focused on several key targets. While research is available for certain enzymes, data regarding the interaction of this specific class of compounds with Pyruvate Dehydrogenase Kinases (PDKs), Cyclooxygenase (COX) Isoenzymes, Carbonic Anhydrase (CA), and Tyrosine Kinase Receptors is not extensively documented in current scientific literature. The primary focus of published mechanistic studies has been on their potential as inhibitors of Acetylcholinesterase.

Pyruvate Dehydrogenase Kinases (PDKs) Inhibition

A review of available scientific literature did not yield specific data concerning the inhibitory activity of this compound or its direct analogs on Pyruvate Dehydrogenase Kinases (PDKs).

Cyclooxygenase (COX) Isoenzyme Modulation

Mechanistic studies detailing the modulation of Cyclooxygenase (COX) isoenzymes by this compound analogs are not present in the reviewed scientific literature.

Carbonic Anhydrase Inhibition

Specific research detailing the inhibition of Carbonic Anhydrase isoforms by this compound or its analogs could not be identified in the available literature.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A decrease in cholinergic neurotransmission is a known factor in the pathophysiology of Alzheimer's disease.

In one study, a series of phthalimide-based analogs were synthesized and tested for AChE inhibitory potency using the Ellman test protocol. Among the synthesized compounds, the derivative 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (identified as compound 4b ) demonstrated the highest potency in its series. This compound exhibited an IC₅₀ value of 16.42 ± 1.07 µM against acetylcholinesterase. While this indicates a potential for AChE inhibition, its activity was noted to be lower than that of the reference drug, Donepezil, which had an IC₅₀ of 0.41 ± 0.09 µM. These findings suggest that this molecular scaffold could serve as a basis for the development of potential acetylcholinesterase inhibitors.

Table 1: Acetylcholinesterase (AChE) Inhibition Data

| Compound Name | Analog Structure | Target Enzyme | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

|---|

Tyrosine Kinase Receptor Interactions

A review of scientific literature did not provide specific mechanistic data on the interactions between this compound analogs and Tyrosine Kinase Receptors.

Receptor Binding and Modulation Studies

Studies have explored the interaction of this compound analogs with sigma receptors, which are membrane-bound proteins found in the central nervous system (CNS) and peripheral organs. These receptors, which include at least two subtypes (σ₁ and σ₂), are involved in various physiological functions and are considered targets for neurological and psychiatric disorders.

An analog, N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([¹⁸F]FBFPA), was evaluated for its binding affinity and selectivity for sigma receptor subtypes. In vitro studies using homogenates of guinea pig brain membranes for σ₁ sites and rat liver membranes for σ₂ sites were conducted. The results showed that the compound has a high affinity and significant selectivity for the σ₁ receptor. The inhibition constant (Kᵢ) for the σ₁ receptor was 3.15 ± 0.05 nM, while the Kᵢ for the σ₂ receptor was 139.51 ± 21.89 nM. This demonstrates a 44-fold selectivity for the σ₁ receptor over the σ₂ receptor, highlighting its potential as a selective ligand for studying this receptor subtype.

Table 2: Sigma Receptor Binding Affinity

| Compound Name | Target Receptor | Inhibition Constant (Kᵢ) (nM) | Selectivity (σ₁ vs σ₂) |

|---|---|---|---|

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide | σ₁ | 3.15 ± 0.05 | 44-fold |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione |

| Donepezil |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide |

Cellular Pathway Modulation in in vitro Systems

The cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. The anti-tumor efficacy of many chemotherapeutic agents is correlated with their ability to induce apoptosis, and these acetamide (B32628) analogs are no exception. nih.govtbzmed.ac.ir

Studies on phenylacetamide derivatives have revealed their capacity to trigger apoptosis through both intrinsic and extrinsic pathways. tbzmed.ac.ir A notable mechanism involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of the anti-apoptotic protein Bcl-2. tbzmed.ac.ir This shift in the Bax/Bcl-2 ratio is a critical event that leads to increased mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.

Furthermore, these compounds have been shown to activate executioner caspases, particularly caspase-3, which plays a central role in the apoptotic cascade by cleaving various cellular substrates, ultimately leading to cell death. tbzmed.ac.ir The induction of apoptosis is a likely mechanism for the cytotoxic effects observed with phenylacetamide derivatives. tbzmed.ac.ir Research on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has also pointed towards apoptosis induction, as evidenced by the activation of caspase 3 and the generation of reactive oxygen species (ROS). ijcce.ac.ir

The cytotoxic activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has been demonstrated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for some of these compounds.

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2b | PC3 (prostate carcinoma) | 52 |

| Compound 2c | PC3 (prostate carcinoma) | 80 |

Certain analogs of this compound have demonstrated promising antimicrobial activities, with evidence pointing towards the disruption of bacterial cell wall synthesis as a key mechanism of action. The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis, making it an excellent target for antimicrobial agents. basicmedicalkey.com

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound, has provided significant insights into this mechanism. Molecular docking analysis suggests that this compound acts by inhibiting the penicillin-binding protein (PBP) enzyme. nih.gov PBPs are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. Inhibition of PBP leads to a destabilization of the cell wall, ultimately resulting in cell lysis and the release of cytoplasmic contents. nih.gov

The presence of a chloro atom in the acetamide group appears to enhance the antimicrobial activity of these molecules. nih.gov This highlights the potential for targeted chemical modifications to improve the efficacy of this class of compounds as antibacterial agents. While many antibiotics target cell wall synthesis, the emergence of resistance necessitates the discovery of novel inhibitors. nih.govnih.gov The acetamide derivatives represent a promising scaffold for the development of new drugs that can overcome existing resistance mechanisms. nih.gov

Analogs of this compound have been investigated for their potential to modulate inflammatory pathways, particularly their effects on the production of nitric oxide (NO) and reactive oxygen species (ROS). Macrophages play a central role in the inflammatory response, and their production of NO and ROS is a key component of this process. researchgate.netjpp.krakow.pl While essential for host defense, excessive production of these mediators can contribute to inflammatory damage. medpharmres.com

Studies on N-phenylacetamide derivatives have shown that they can influence the production of NO and ROS in macrophage cell lines. nih.gov For instance, phenylacetic acid, a related compound, has been demonstrated to stimulate ROS generation and the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells. nih.gov This effect was shown to be mediated, at least in part, by ROS production. nih.gov

The modulation of NO and ROS by these compounds can have significant implications for their therapeutic potential in inflammatory conditions. Low concentrations of NO can have anti-inflammatory effects by inhibiting the expression of adhesion molecules and the synthesis of pro-inflammatory cytokines and chemokines. jpp.krakow.pl Conversely, high concentrations of NO, often produced by inducible nitric oxide synthase (iNOS), can be pro-inflammatory and cytotoxic. jpp.krakow.pl The ability of acetamide derivatives to influence these pathways suggests a potential for the development of novel anti-inflammatory agents.

Protein-Ligand Interaction Analysis (Biophysical Methods)

Understanding the direct molecular targets of this compound analogs is crucial for elucidating their mechanisms of action. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing protein-ligand interactions in real-time, providing quantitative data on binding affinity, kinetics, and thermodynamics. nih.govjohnshopkins.edunih.govnih.govnih.gov

While specific SPR or ITC studies on the direct binding of this compound analogs to specific protein targets are not extensively documented in the available literature, the principles of these techniques offer a clear path for future investigations. SPR measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, allowing for the determination of association and dissociation rate constants. nih.gov ITC, on the other hand, directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction. johnshopkins.edunih.gov

A study on fluoroacetamide moieties as Nuclear Magnetic Resonance (NMR) spectroscopy probes for the molecular recognition of sugars by lectins has demonstrated the utility of fluorine atoms in studying molecular interactions. The study showed that fluorine substitution at the acetamide moiety can modulate the binding affinity to the receptor, with the -CHF2 group providing the best interaction. nih.gov This suggests that the fluorine atom in this compound could be a valuable probe for biophysical studies.

Future research employing these biophysical methods will be invaluable in identifying the specific protein targets of these acetamide derivatives and in providing a detailed understanding of the molecular basis for their observed biological activities, including apoptosis induction, antimicrobial effects, and modulation of inflammatory pathways.

Emerging Research Directions and Future Perspectives for N 2 4 Fluorophenyl 2 Oxoethyl Acetamide in Chemical Biology

Development of Next-Generation Analogues for Specific Biological Targets

The core structure of N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide is ripe for modification to develop next-generation analogues with enhanced potency and selectivity for specific biological targets. The N-arylacetamide scaffold is a versatile pharmacophore found in numerous biologically active compounds. royalsocietypublishing.orgnih.gov Research into related structures has demonstrated that systematic chemical modifications can fine-tune their activity against a range of targets, including enzymes and receptors.

Future research will likely focus on creating a library of analogues through several key modification strategies:

Substitution on the Phenyl Ring: Altering the substitution pattern on the terminal phenyl ring of the acetamide (B32628) can significantly impact biological activity. Studies on other 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that introducing electron-withdrawing groups (like nitro groups) or electron-donating groups (like methoxy (B1213986) groups) can modulate cytotoxic effects against cancer cell lines. nih.gov

Modification of the Acetamide Linker: The ethylacetamide linker can be shortened, lengthened, or rigidified to optimize the compound's orientation within a target's binding pocket.

Alterations to the Fluorophenyl Ketone Moiety: The position of the fluorine atom on the phenyl ring can be changed, or additional substituents can be introduced to explore structure-activity relationships (SAR). The ketone group itself could be modified to other functional groups to probe interactions with target proteins.

For instance, various N-substituted acetamide derivatives have been designed as potent antagonists for the P2Y14 receptor, an important target in inflammatory diseases. nih.govacs.org Similarly, N-arylacetamide derivatives have been synthesized and identified as powerful inhibitors of enzymes like urease, which is implicated in gastrointestinal diseases caused by Helicobacter pylori. nih.govresearchgate.net One study on cysteine-N-arylacetamide derivatives reported compounds with inhibitory concentrations (IC50) up to 60 times more potent than the standard inhibitor, thiourea (B124793). nih.gov These examples underscore the potential for developing highly active and specific inhibitors by creating analogues of the core this compound structure.

| Compound Class | Biological Target/Activity | Key Findings & IC50 Values |

| Cysteine-N-arylacetamide Derivatives | Urease Inhibition | High potency reported, with compound 5e showing an IC50 of 0.35 µM, significantly more potent than thiourea (IC50 = 21.1 µM). nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Anticancer (Cytotoxicity) | Compound 2b was most active against the PC3 prostate cancer cell line (IC50 = 52 µM). nih.gov |

| N-Arylacetamide Derivatives of 1,2-benzothiazine | Urease Inhibition | Compound 5k was the most potent, with an IC50 value of 9.8 µM, approximately twice as strong as the thiourea standard. royalsocietypublishing.org |

| N-Substituted Acetamide Derivatives | P2Y14 Receptor Antagonism | Compound I-17 identified as a highly potent antagonist with an IC50 of 0.6 nM. nih.gov |

| Quinazoline Derivatives (containing acetamide) | Aurora Kinase B (AURKB) Inhibition | A lead compound demonstrated efficacy in human cancer cells and was orally active in mouse models. nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of the this compound scaffold, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry are essential. These technologies allow for the rapid synthesis and evaluation of vast numbers of compounds, accelerating the identification of "hit" molecules with desired biological activity. ewadirect.comnih.gov

Combinatorial Chemistry would enable the creation of large, diverse libraries of analogues. niscpr.res.in Using the core scaffold as a template, different chemical building blocks could be systematically combined. For example, a common precursor, such as 2-chloro-1-(4-fluorophenyl)ethan-1-one, could be reacted with a wide array of primary and secondary amines to generate a library of thousands of distinct this compound derivatives. This approach allows for a comprehensive exploration of the chemical space around the core structure. combichemistry.com

High-Throughput Screening (HTS) is then used to test these compound libraries against specific biological targets. HTS utilizes automated robotics and sensitive detection methods to perform thousands of assays per day, identifying compounds that modulate the activity of a target protein or cellular pathway. nih.gov Screening libraries can be general and diverse or focused on particular target classes, such as kinases or G-protein-coupled receptors. thermofisher.com Notably, libraries of chloroacetamides are already available for HTS, indicating the tractability of this chemical class for large-scale screening campaigns. stanford.edu The integration of these methods would dramatically accelerate the discovery of novel biological functions for compounds derived from the this compound scaffold.

Exploration of Non-Biological Applications (e.g., Material Science, Catalysis)

Beyond its potential in chemical biology, the structural features of this compound suggest possible applications in non-biological fields like material science and catalysis. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including stability and electronic characteristics. numberanalytics.com

Fluorinated aromatic compounds are known to be valuable in material science. numberanalytics.com They can exhibit increased thermal stability and resistance to oxidation compared to their non-fluorinated counterparts. numberanalytics.com These properties could make polymers or materials derived from this compound useful in specialized applications requiring high performance.

Furthermore, fluorinated ketones possess unique chemical reactivity. sapub.org Some perfluorinated ketones are used commercially as fire-extinguishing agents and specialized cleaning solvents due to their physical properties. matltech.com While the target compound is not perfluorinated, the presence of the fluorophenyl ketone moiety could impart useful properties. This functional group could also serve as a ligand for metal catalysts or as a building block for creating novel functional materials with tailored electronic or physical characteristics. Future research could explore the polymerization of vinyl-substituted analogues or their use as precursors in the synthesis of advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-fluorophenyl)-2-oxoethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves condensation of 4-fluoroaniline derivatives with acetylating agents like acetic anhydride. Key steps include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and purification via recrystallization or column chromatography. Optimization can be guided by thin-layer chromatography (TLC) monitoring and yield calculations .

Q. How can researchers confirm the structural integrity of This compound using spectroscopic methods?

- Methodology :

- 1H/13C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm).

- IR Spectroscopy : Confirm C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 222.1) .

Q. What in vitro assays are commonly used to evaluate the antimicrobial potential of this acetamide derivative?

- Methodology :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Time-Kill Curves : Assess bactericidal/fungicidal kinetics over 24 hours.

- Biofilm Inhibition : Quantify via crystal violet staining .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, animal models).

- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution.

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain discrepancies .

Q. How can computational modeling be applied to predict the binding affinity of this compound to target enzymes or receptors?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets (e.g., kinase domains).

- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations.

- QSAR Modeling : Corrogate structural features (e.g., fluorophenyl lipophilicity) with bioactivity data from PubChem .

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for fluorophenyl-containing acetamides?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., halogen position, alkyl chain length).

- Biological Screening : Test analogs against panels of enzymes (e.g., COX-2, HDACs) or cancer cell lines.

- Free-Wilson Analysis : Quantify contributions of substituents to activity .

Q. How should researchers handle solubility challenges during biological testing of this compound?

- Methodology :

- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins for aqueous solutions.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What methodologies are employed to investigate metabolic stability and potential toxicity?

- Methodology :

- Liver Microsomal Assays : Measure degradation rates using CYP450 enzymes.

- Ames Test : Screen for mutagenicity in Salmonella strains.

- Hepatotoxicity Screening : Use HepG2 cells to assess ALT/AST release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.